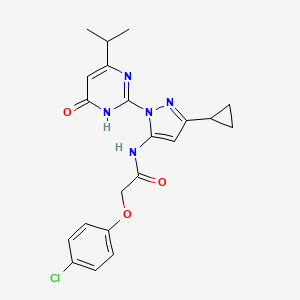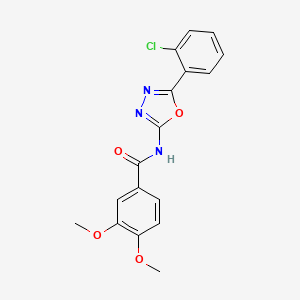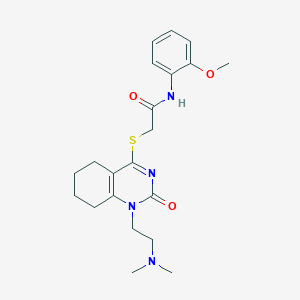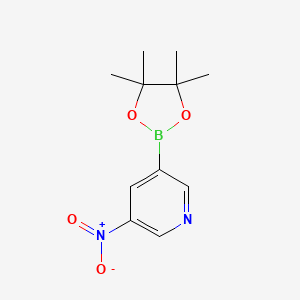![molecular formula C19H21N5O3 B2549980 2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 877810-33-8](/img/structure/B2549980.png)
2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic molecule that may be related to various imidazole derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar imidazole derivatives and their synthesis, properties, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives is a topic of interest due to their potential pharmacological properties. For instance, the paper titled "2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones: Design, synthesis and antiproliferative activity" discusses the design and synthesis of novel compounds with an imidazole segment on a naphthoquinone skeleton . Although the compound is not directly mentioned, the methodologies used for synthesizing these related compounds could provide valuable insights into the possible synthetic routes for 2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The paper on the identification and synthesis of process-related impurities of an imidazole derivative used as a key intermediate in the synthesis of Olmesartan medoxomil provides information on the structural characterization of imidazole-related substances . This information could be extrapolated to understand the structural aspects of 2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, including potential functional groups and stereochemistry that may influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which are essential for their application in drug development. The synthesis and evaluation of new imidazole derivatives with antioxidant and antimicrobial activities, as discussed in the second paper, involve reactions such as Schiff base formation and subsequent cyclization to yield the desired imidazole compounds . These reactions are indicative of the chemical versatility of imidazole derivatives and may be relevant to the chemical reactivity of 2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. While the provided papers do not directly address the properties of the compound , they do offer insights into the properties of related imidazole compounds. For example, the cytotoxicity and biological activity data provided in the first paper and the antimicrobial and antioxidant activities discussed in the second paper suggest that the substitution pattern on the imidazole ring can significantly affect these properties. This information could be used to infer the potential physical and chemical properties of 2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione.
Aplicaciones Científicas De Investigación
Synthesis of Purine Analogs and Related CompoundsResearch on the synthesis of purine analogs and imidazole derivatives highlights the importance of these compounds in developing new pharmaceuticals and materials. For example, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as important precursors of purine analogs demonstrates the versatility of these compounds in creating biologically active molecules (Alves, Proença, & Booth, 1994). These methods and compounds could potentially be applied to the study and synthesis of "2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione."
Antimicrobial and Antioxidant Activities
Compounds with structures similar to "2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione" have been investigated for their antimicrobial and antioxidant activities. For instance, derivatives of polymethylenehypoxanthines, which are structurally related to purine analogs, show potential antiviral and antihypertensive activities (Nilov et al., 1995). Additionally, novel compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown excellent antibacterial, antifungal, and antioxidant properties (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
2-ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-6-22-17(25)15-16(21(4)19(22)26)20-18-23(11(2)12(3)24(15)18)13-7-9-14(27-5)10-8-13/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQOITBTFLVTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)
![N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2549900.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)


![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)

![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)
